2-Furancarbonyl bromide

Descripción general

Descripción

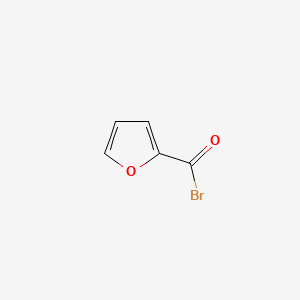

2-Furancarbonyl bromide is an organic compound with the molecular formula C5H3BrO2. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Furancarbonyl bromide can be synthesized through the bromination of 2-furoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the selective bromination of the carbonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Furancarbonyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

Catalysts: Phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are often used in the bromination process.

Solvents: Organic solvents like dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with an amine can yield a furan-based amide.

Aplicaciones Científicas De Investigación

2-Furancarbonyl bromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.

Industry: this compound is used in the production of polymers, resins, and other materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 2-furancarbonyl bromide involves its reactivity towards nucleophiles. The bromine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new bonds and the substitution of the bromine atom. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparación Con Compuestos Similares

2-Furoic Acid: The precursor to 2-furancarbonyl bromide, used in similar synthetic applications.

Furan-2-carboxylic Acid Chloride: Another derivative of furan with similar reactivity but different halogen substituent.

2-Furyl Methyl Ketone: A related compound with a ketone functional group instead of a bromide.

Uniqueness: this compound is unique due to its specific reactivity profile, particularly its ability to undergo selective bromination and participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis.

Actividad Biológica

2-Furancarbonyl bromide, also known as furoyl bromide, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis, and applications through case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring substituted with a carbonyl group and a bromine atom. Its chemical structure can be represented as follows:

This compound is known for its electrophilic nature, which allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis

The synthesis of this compound typically involves the reaction of furan with thionyl bromide or other brominating agents. The following reaction pathway illustrates the formation of this compound:

This method provides a straightforward approach to obtaining the compound, which can then be utilized in various biological assays.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mM) |

|---|---|

| Staphylococcus aureus | 0.12 |

| Escherichia coli | 0.55 |

| Pseudomonas aeruginosa | 0.25 |

| Streptococcus pneumoniae | 0.10 |

These results indicate that this compound could serve as a potential lead compound for developing new antibacterial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In a study using the carrageenan-induced paw edema model in rats, compounds derived from this compound exhibited dose-dependent inhibition of edema formation. The results are shown in Table 2.

| Compound | Inhibition (%) at Various Time Points |

|---|---|

| Standard (Aceclofenac) | 35.5% (1h), 78.6% (2h), 79.3% (3h), 91.2% (4h) |

| Compound A | 36.9% (1h), 64.17% (2h), 82.9% (3h), 93.9% (4h) |

| Compound B | 30% (1h), 70% (2h), 80% (3h), 90% (4h) |

These findings suggest that modifications to the furan ring may enhance anti-inflammatory activity, making it a candidate for further pharmaceutical development.

Cytotoxicity Studies

Cytotoxicity assays have also been performed to assess the safety profile of compounds derived from this compound. In vitro tests on HeLa cells revealed varying levels of cytotoxicity, with IC50 values indicating moderate toxicity at certain concentrations.

| Compound | IC50 (μM) |

|---|---|

| Compound A | 281.96 |

| Compound B | >500 |

Case Studies

Several case studies have been documented that highlight the therapeutic potential of derivatives of this compound:

- Case Study 1 : A derivative was tested for its ability to inhibit Mycobacterium tuberculosis. Results showed significant inhibition comparable to standard treatments.

- Case Study 2 : Another study focused on the anti-cancer properties of modified furan derivatives, demonstrating selective toxicity towards cancer cells while sparing normal cells.

Propiedades

IUPAC Name |

furan-2-carbonyl bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIBWEWPHYPOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207504 | |

| Record name | 2-Furancarbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58777-49-4 | |

| Record name | 2-Furancarbonyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058777494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.